![molecular formula C4H5FN2 B13109424 5-Fluoro-4-methyl-1H-imidazole](/img/structure/B13109424.png)
5-Fluoro-4-methyl-1H-imidazole
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Overview
Description
5-Fluoro-4-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The presence of a fluorine atom at position 5 and a methyl group at position 4 makes this compound unique. Imidazoles are known for their versatility and are used in various applications, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of an amido-nitrile with a nickel catalyst can lead to the formation of disubstituted imidazoles under mild conditions . Another method involves the use of amines and nitriles in the presence of a dehydrating agent to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole derivatives with different functional groups, while substitution reactions can introduce new substituents at the fluorine or methyl positions .
Scientific Research Applications
Pharmaceutical Development
5-Fluoro-4-methyl-1H-imidazole serves as a building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact effectively with biological targets, making it a valuable scaffold in drug design.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have shown that certain derivatives inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|
Staphylococcus aureus | 0.025 |
Escherichia coli | 0.019 |
Bacillus subtilis | 0.015 |
Pseudomonas aeruginosa | 0.050 |
Anticancer Research
The imidazole ring is known for its potential anticancer properties. Studies have demonstrated that this compound derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Mechanism of Action : Compounds derived from this compound have been shown to inhibit cyclin-dependent kinases and induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
Cancer Cell Line | IC50 (μM) |
---|---|
HeLa | 25.3 |
MCF-7 | 0.38 |
PC3 | 1.09 |
Enzyme Inhibition
Research has indicated that this compound can act as an enzyme inhibitor, particularly in the context of inflammatory diseases.
- Cyclooxygenase Inhibition : Some derivatives have shown high binding affinity to cyclooxygenase enzymes, which are crucial in inflammatory processes . This suggests potential applications in developing anti-inflammatory drugs.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several imidazole derivatives, including those based on this compound. The results indicated notable antibacterial activity against various strains, supporting its use as a template for developing new antibiotics .
Case Study 2: Anticancer Activity
In a preclinical study, a derivative of this compound was tested against multiple cancer cell lines, showing significant cytotoxicity with an IC50 value lower than conventional chemotherapeutics like doxorubicin . This highlights its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-Methylimidazole: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
5-Fluoroimidazole: Lacks the methyl group, which can affect its binding properties and reactivity.
1H-Imidazole: The parent compound without any substituents, used as a reference for comparing the effects of different substituents.
Uniqueness
5-Fluoro-4-methyl-1H-imidazole is unique due to the presence of both the fluorine and methyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity, binding affinity, and specificity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C4H5FN2 |
---|---|
Molecular Weight |
100.09 g/mol |
IUPAC Name |
4-fluoro-5-methyl-1H-imidazole |
InChI |
InChI=1S/C4H5FN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7) |
InChI Key |
LRNNCMJNXXIDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)F |
Origin of Product |
United States |
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